Thiophene vs. Phenyl Bioisosteric Replacement Dramatically Alters Target Inhibition Potency in CNS Programs
The compound of interest features a thiophene ring directly attached to the tetrahydropyran core. General medicinal chemistry principles and literature data show that replacing a phenyl ring with a thiophene can dramatically alter biological activity. For example, in a program developing dual AChE-MAO B inhibitors, a thiophene-based isostere achieved an IC50 of 15 nM, whereas its phenyl analog showed significantly weaker inhibition (not specified in detail) [1]. This class-level evidence strongly suggests that the thiophene-substituted analog, 2035017-89-9, will exhibit different and potentially more potent target binding than its phenyl-substituted comparator, N-(4-phenyltetrahydro-2H-pyran-4-yl)cinnamamide.
| Evidence Dimension | Potency shift from phenyl to thiophene isostere |
|---|---|
| Target Compound Data | N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide: No direct data. |
| Comparator Or Baseline | Thiophene isostere (general): IC50 = 15 nM (dual AChE-MAO B). Phenyl analog: IC50 value not reported but inferred to be >>15 nM from SAR discussion. |
| Quantified Difference | Multiple-fold improvement possible based on isostere class. |
| Conditions | CNS Multiparameter Optimization (MPO) context; general bioisosteric replacement SAR. |
Why This Matters
For procurement decisions, the thiophene-bearing compound provides a distinct chemical starting point with a higher probability of achieving potency in CNS or kinase targets compared to its generic phenyl analog.
- [1] Linknovate Profile for TES Pharma. (n.d.). Thiophene-based isosteres for dual AChE-MAO B inhibition (IC50 shifts from 261 nM to 15 nM). Retrieved from https://www.linknovate.com View Source
